molecular formula C7H15ClN2O B2958788 3-(Aminomethyl)-4-methylpiperidin-2-one;hydrochloride CAS No. 2260935-85-9

3-(Aminomethyl)-4-methylpiperidin-2-one;hydrochloride

Cat. No.: B2958788
CAS No.: 2260935-85-9
M. Wt: 178.66
InChI Key: FTGGSPNTGTTXKS-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-methylpiperidin-2-one;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-methylpiperidin-2-one;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst . Another approach includes the use of multistep synthesis involving Friedel-Crafts acylation followed by reduction and nitration .

Industrial Production Methods

Industrial production of this compound often employs large-scale hydrogenation processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-methylpiperidin-2-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Aminomethyl)-4-methylpiperidin-2-one;hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-methylpiperidin-2-one;hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminomethyl)-4-methylpiperidin-2-one;hydrochloride is unique due to its specific structure and the presence of both an aminomethyl group and a piperidinone ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3-(aminomethyl)-4-methylpiperidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-5-2-3-9-7(10)6(5)4-8;/h5-6H,2-4,8H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGGSPNTGTTXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC(=O)C1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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